molecular formula C16H20N4OS B6438035 2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2549065-16-7

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6438035
CAS No.: 2549065-16-7
M. Wt: 316.4 g/mol
InChI Key: PPEOQPLPJRRLHS-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methylsulfanyl group at the 2-position and a piperidinyl group at the 4-position The piperidinyl group is further substituted with a pyridin-4-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic synthesis. One common approach is to start with the pyrimidine core and introduce the substituents sequentially. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the methylsulfanyl group.

    Coupling reactions: such as Suzuki–Miyaura coupling to attach the piperidinyl group.

    Etherification: to introduce the pyridin-4-yloxy methyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridin-4-yloxy group can be reduced under specific conditions.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the piperidinyl position.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting neurological disorders and cancer.

    Biological Research: The compound can be used to study the interactions of pyrimidine-based molecules with biological targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with enzymes and receptors, modulating their activity. The piperidinyl and pyridin-4-yloxy groups can enhance binding affinity and selectivity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine: Similar core structure but different substituents.

    4-(piperidin-1-yl)pyrimidine: Lacks the methylsulfanyl and pyridin-4-yloxy groups.

    2-(methylsulfanyl)pyrimidine: Lacks the piperidinyl and pyridin-4-yloxy groups.

Uniqueness

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methylsulfanyl group can influence the compound’s reactivity, while the piperidinyl and pyridin-4-yloxy groups can enhance its binding interactions with biological targets.

Properties

IUPAC Name

2-methylsulfanyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-22-16-18-9-6-15(19-16)20-10-2-3-13(11-20)12-21-14-4-7-17-8-5-14/h4-9,13H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEOQPLPJRRLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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